
Phenindione
概述
描述
苯茚二酮是一种抗凝血剂,作为维生素K拮抗剂发挥作用。它在20世纪50年代初被引入,作用类似于华法林。 由于其与超敏反应有关,它现在很少使用,而华法林是首选 .
准备方法
苯茚二酮可以通过各种合成路线合成。一种常见的方法是苯乙酸与邻苯二甲酸酐缩合,然后环化和氧化形成茚满二酮结构。 工业生产方法通常涉及类似的步骤,但针对大规模生产进行了优化 .
化学反应分析
Anticoagulant Activity
Phenindione functions as an anticoagulant by inhibiting vitamin K epoxide reductase, which is crucial for the regeneration of reduced vitamin K. This inhibition leads to:
-
Decreased synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X.
-
A reduction in prothrombin levels and thrombin generation.
The anticoagulant mechanism can be summarized in the following table:
Action | Effect |
---|---|
Inhibition of vitamin K reductase | Depletion of reduced vitamin K (KH2) |
Reduced carboxylation | Decreased activation of coagulation factors |
Resulting effect | Lowered thrombogenicity and coagulation |
Reactivity with Nanoparticles
Recent studies have explored the use of silver nanoparticles (Ag NPs) as delivery systems for this compound. The interaction between this compound and Ag NPs enhances its bioavailability and therapeutic efficacy. The following findings were observed:
-
Drug-Release Profile : Drug-loaded Ag NPs exhibited prolonged drug release compared to free this compound.
-
Antimicrobial Activity : The combination showed improved antimicrobial properties alongside anticoagulant effects .
Oxidation Reactions
This compound can undergo various oxidation reactions which can modify its structure and reactivity:
-
Oxidation with Selenium Oxide : This reaction can yield ninhydrin and other derivatives.
The potential outcomes of oxidation reactions involving this compound are summarized below:
Oxidizing Agent | Product | Yield |
---|---|---|
Selenium Oxide | Ninhydrin | Variable |
Iodobenzene Diacetate | Various derivatives | Up to 94% |
科学研究应用
苯茚二酮有几个科学研究应用,包括:
化学: 它被用作抗凝血机制和反应研究中的模型化合物。
生物学: 苯茚二酮用于与血液凝固和维生素K在生物系统中的作用相关的研究。
医学: 它已被研究用于其抗凝血特性和潜在的治疗应用。
作用机制
苯茚二酮通过抑制维生素K还原酶发挥作用,导致维生素K还原形式(维生素KH2)的耗竭。维生素K是维生素K依赖性蛋白N端区域谷氨酸残基羧化的辅因子。这种抑制限制了γ-羧化和随后维生素K依赖性凝血蛋白的活化。 维生素K依赖性凝血因子II、VII、IX和X以及抗凝血蛋白C和S的合成受到抑制 .
相似化合物的比较
苯茚二酮与其他维生素K拮抗剂类似,如华法林和茴香茚二酮。它在化学结构和可能引起的特异性超敏反应方面是独特的。由于其严重不良反应发生率较低,华法林优于苯茚二酮。 茴香茚二酮是另一种类似的化合物,但与华法林相比,它也不常用 .
类似化合物
- 华法林
- 茴香茚二酮
生物活性
Phenindione, a synthetic anticoagulant, has been studied extensively for its biological activity, particularly in relation to its anticoagulation properties and potential therapeutic applications. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound.
This compound functions primarily as an anticoagulant by inhibiting vitamin K reductase, which leads to a depletion of the reduced form of vitamin K (vitamin KH2) necessary for the synthesis of several clotting factors in the liver. This inhibition reduces the levels of vitamin K-dependent coagulation factors II, VII, IX, and X, thereby decreasing thrombin generation and overall thrombogenicity of blood clots .
Anticoagulant Properties
This compound is known for its potent anticoagulant effects. However, it is rarely used in clinical settings due to its complete inhibition of coagulation, which can lead to severe bleeding complications. Recent studies have explored novel drug delivery systems to mitigate these risks:
- Silver Nanoparticles (Ag NPs) : A study demonstrated that this compound-loaded silver nanoparticles could slow down coagulation processes while maintaining effective anticoagulant activity. The prothrombin time (PT) and activated partial thromboplastin time (APTT) were significantly prolonged with the drug-loaded nanoparticles compared to this compound alone .
Case Studies
Several case studies highlight the clinical implications and adverse effects associated with this compound use:
- Bleeding Disorders : A young woman with severe bleeding disorders was found to have high levels of this compound in her plasma. The treatment involved administering clotting factor concentrates, which managed her excessive bleeding effectively .
- Agranulocytosis : Another report documented agranulocytosis linked to this compound therapy. Recovery was noted upon discontinuation of the drug, emphasizing the need for careful monitoring during treatment .
In Vitro and Ex Vivo Studies
Recent experiments have characterized the biological activities of this compound through various in vitro and ex vivo assays:
- Antimicrobial Activity : this compound has shown promising antimicrobial properties when delivered via silver nanoparticles. The nanoparticles not only facilitated drug delivery but also enhanced antimicrobial efficacy .
- Cytotoxicity : The cytotoxic effects of this compound were evaluated alongside its anticoagulant properties. The results indicated a balance between therapeutic benefits and potential toxicity, necessitating careful dosage management .
Drug-Delivery Systems
The integration of nanotechnology into drug delivery systems has provided new avenues for enhancing the safety and efficacy of this compound:
Feature | This compound Alone | This compound-Loaded Ag NPs |
---|---|---|
Prothrombin Time (PT) | Stopped coagulation | 1.5 times longer than normal |
Antimicrobial Activity | Moderate | Enhanced |
Cytotoxicity | High | Reduced |
Spasmolytic Activity | Not assessed | Significant |
属性
IUPAC Name |
2-phenylindene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBAXHOPROOJAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023453 | |
Record name | Phenindione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenindione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
PRACTICALLY INSOL IN COLD WATER; SOL IN CHLOROFORM; SLIGHTLY SOL IN WARM WATER; READILY SOL IN ALKALINE SOLN; SOL IN METHANOL, ETHANOL, ETHER, ACETONE, BENZENE, 2.30e-02 g/L | |
Record name | Phenindione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00498 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PHENINDIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phenindione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Phenindione inhibits vitamin K reductase, resulting in depletion of the reduced form of vitamin K (vitamin KH2). As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, this limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant proteins. The synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X and anticoagulant proteins C and S is inhibited. Depression of three of the four vitamin K-dependent coagulation factors (factors II, VII, and X) results in decreased prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin. This reduces the thrombogenicity of clots., .../ANTICOAGULANTS/ BLOCK HEPATIC FORMATION OF FACTORS II, VII, IX, & X BY COMPETITIVELY INHIBITING ACTION OF VITAMIN K. ... COUMARIN ANTICOAGULANTS MAY ALSO AFFECT TRANSPORT OF VITAMIN K TO ITS SITE OF ACTION. /ANTICOAGULANTS/, ORAL ANTICOAGULANTS HAVE ONLY ONE MAJOR PHARMACOLOGICAL EFFECT--INHIBITION OF BLOOD-CLOTTING MECHANISMS BY INTERFERING WITH HEPATIC SYNTH OF VITAMIN K-DEPENDENT CLOTTING FACTORS. ...EXERT THEIR INITIAL EFFECT IN VIVO ONLY AFTER LATENT PERIOD... /ORAL ANTICOAGULANTS/ | |
Record name | Phenindione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00498 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PHENINDIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LEAFLETS FROM ALCOHOL, CREAMY WHITE TO PALE YELLOW CRYSTALS OR CRYSTALLINE POWDER | |
CAS No. |
83-12-5 | |
Record name | Phenindione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenindione [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenindione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00498 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | phenindione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757269 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | phenindione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenindione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenindione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENINDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M7Y6274ZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PHENINDIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phenindione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149-151 °C, 148 - 151 °C | |
Record name | Phenindione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00498 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PHENINDIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phenindione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does phenindione exert its anticoagulant effect?
A1: this compound acts as a vitamin K antagonist. [] It inhibits vitamin-K-dependent carboxylation, a crucial step in the synthesis of active clotting factors II, VII, IX, and X in the liver. [] This inhibition leads to a decrease in the production of these clotting factors, ultimately prolonging the time it takes for blood to clot. []
Q2: Can you elaborate on the role of vitamin K-dependent carboxylation in coagulation?
A2: Vitamin K-dependent carboxylation is essential for converting precursor proteins of clotting factors II, VII, IX, and X into their active forms. [] This process introduces carboxyl groups to glutamic acid residues in these proteins, allowing them to bind calcium ions and participate in the coagulation cascade. []
Q3: What is the significance of the decrease in clotting factors II, VII, IX, and X caused by this compound?
A3: These four factors (prothrombin, Factor VII, Factor IX, and Factor X) are key components of the coagulation cascade. [] A reduction in their levels disrupts the cascade, significantly slowing down the formation of a blood clot. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H10O2, and its molecular weight is 222.24 g/mol. []
Q5: Is there any information available about the spectroscopic data of this compound?
A5: While the provided research papers don't delve into detailed spectroscopic data, the ionization kinetics of this compound have been studied using stopped-flow spectrophotometry. [] This technique leverages the changes in absorbance properties upon ionization to provide insights into the kinetic behavior of the molecule.
Q6: The provided research papers primarily focus on the pharmacological aspects of this compound. Are there insights into its material compatibility, stability, catalytic properties, or applications in computational chemistry?
A6: The current selection of research articles primarily centers on the clinical use and effects of this compound as an anticoagulant. Therefore, they don't provide specific details regarding material compatibility and stability outside biological contexts, catalytic properties, or its utilization in computational chemistry models. Further investigation beyond these papers is required to explore those aspects.
Q7: How does the structure of this compound relate to its anticoagulant activity?
A7: While specific structure-activity relationship studies are not extensively detailed within these papers, research indicates that the presence of the 2-phenyl-1H-indene-1,3(2H)-dione core structure is crucial for this compound's activity. [] Modifications to this core structure could potentially alter its binding affinity to vitamin K epoxide reductase, the enzyme responsible for vitamin K recycling, and subsequently impact its anticoagulant potency. []
Q8: The provided research papers predominantly focus on the clinical use and effects of this compound. Are there insights into its formulation strategies for improved stability or bioavailability, SHE regulations regarding its handling and disposal, or strategies for its recycling and waste management?
A8: The current selection of research articles primarily centers on the clinical use and effects of this compound as an anticoagulant. Therefore, they don't provide specific details regarding its formulation strategies, SHE regulations, or its recycling and waste management protocols. Further investigation beyond these papers is required to explore those aspects.
Q9: What is known about the absorption and metabolism of this compound?
A10: this compound is administered orally and is well-absorbed from the gastrointestinal tract. [] While the provided research does not go into detail about its specific metabolic pathways, it does highlight that this compound interacts with drug-metabolizing enzymes. [] Notably, co-administration with sulphaphenazole, a long-acting sulfonamide, potentiated the anticoagulant response to this compound, suggesting an interaction affecting its metabolism or clearance. []
Q10: How does hypoalbuminemia affect a patient's response to this compound?
A11: Research has shown a significant negative correlation between plasma albumin concentration and the prothrombin response to this compound. [] Patients with hypoalbuminemia demonstrate increased sensitivity to the drug, likely due to reduced protein binding and a subsequent increase in the free, active form of the drug in circulation. []
Q11: The provided research papers primarily focus on the clinical use and effects of this compound. Are there insights into specific in vitro and in vivo models used in its development, mechanisms of resistance or cross-resistance, drug delivery and targeting strategies, or the use of biomarkers and diagnostics in its clinical management?
A11: The current selection of research articles primarily centers on the clinical use and effects of this compound as an anticoagulant. Therefore, they don't provide specific details regarding in vitro and in vivo models used in its development, mechanisms of resistance or cross-resistance, drug delivery and targeting strategies, or the use of biomarkers and diagnostics in its clinical management. Further investigation beyond these papers is required to explore those aspects.
Q12: What are some of the known adverse effects associated with this compound?
A13: While the focus is on the scientific aspects, it's important to acknowledge that this compound has been associated with a range of adverse effects, some of which can be severe. These include hypersensitivity reactions involving the skin and lungs, [] hepatitis (liver inflammation), [, , , ], renal damage (nephropathy), [, ] and blood disorders like agranulocytosis. [, , ]
Q13: A case report mentioned this compound interference with a specific type of creatinine assay. Could you explain this further?
A14: Yes, a case report documented this compound interfering with a Roche enzymatic creatinine assay, leading to falsely low creatinine values and potentially misclassifying patients with chronic kidney disease. [] This interference highlights the importance of considering potential drug interactions during laboratory testing and interpreting results cautiously in patients on this compound.
Q14: The provided research papers primarily focus on the clinical use and effects of this compound. Are there insights into the specific analytical methods and techniques used for its characterization and quantification, its environmental impact and degradation pathways, dissolution and solubility properties, validation of analytical methods used, or quality control and assurance measures during its manufacturing?
A14: The current selection of research articles primarily centers on the clinical use and effects of this compound as an anticoagulant. Therefore, they don't provide specific details regarding the analytical methods used for its characterization, its environmental impact, dissolution and solubility properties, validation of analytical methods, or quality control and assurance measures during its manufacturing. Further investigation beyond these papers is required to explore those aspects.
Q15: The provided research papers primarily focus on the clinical use and effects of this compound. Are there insights into its potential to induce immune responses, interactions with drug transporters, influence on drug-metabolizing enzymes, or its biocompatibility and biodegradability?
A15: The current selection of research articles primarily centers on the clinical use and effects of this compound as an anticoagulant. Therefore, they don't provide specific details regarding its immunogenicity, interactions with drug transporters, influence on drug-metabolizing enzymes, or its biocompatibility and biodegradability. Further investigation beyond these papers is required to explore those aspects.
Q16: What are some alternatives to this compound for anticoagulation?
A18: The research papers mention several alternatives to this compound, including coumarin derivatives like warfarin [, ], nicoumalone (Sintrom), ethyl biscoumacetate (Tromexan), and phenylpropylhydroxycoumarin (Marcoumar). [, ] These drugs also act as vitamin K antagonists but have different pharmacokinetic and safety profiles compared to this compound. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。